![molecular formula C27H21N3O4S B2504565 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 361173-46-8](/img/structure/B2504565.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide" is a complex organic molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications in medicinal chemistry. For instance, compounds with benzamide and sulfonylamino groups have been studied for their electrophysiological activity and as potential anti-inflammatory and anti-cancer agents .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the formation of core structures followed by functionalization. For example, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides involves specific reagents and conditions to achieve the desired selectivity and potency . Similarly, the preparation of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride as an intermediate for nitrogen-heterocycles demonstrates the complexity of synthesizing such compounds . The synthesis of enaminones via rhodium-catalyzed denitrogenative rearrangement of 1-(N-sulfonyl-1,2,3-triazol-4-yl)alkanols is another example of the intricate methods used to construct these molecules .
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the molecular structure of N-((4-aminophenyl)sulfonyl)benzamide was optimized using density functional theory (DFT), and its vibrational frequencies and potential energy distribution were calculated and compared with experimental data . The structure of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was confirmed by X-ray diffraction, demonstrating the importance of structural analysis in understanding these compounds .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. For example, the reaction of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes in the presence of aluminum chloride leads to the formation of 1-methyl-1H-1,2,4-triazoles and -pyrazoles . The rearrangement of benzoyl cyanide into benzoyl isocyanide and subsequent reactions highlight the dynamic behavior of these molecules under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential applications. The vibrational spectroscopic investigation and DFT calculations provide insights into the reactivity nature of the molecules, such as local reactivity descriptors and natural bond orbitals . The molecular docking analysis of N-((4-aminophenyl)sulfonyl)benzamide suggests its inhibitory nature against certain fungal and viral proteins, indicating potential bioactive properties .
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Applications
A study explored the reactivity of sulfonamide derivatives, including those similar to the chemical structure , for their antimalarial activities and potential against COVID-19 through computational calculations and molecular docking studies. These compounds exhibited promising IC50 values and were characterized by favorable ADMET properties, indicating their potential as therapeutic agents against malaria and possibly COVID-19 due to their interaction with viral proteins (Fahim & Ismael, 2021).
Cardiac Electrophysiological Activity
Research on N-substituted benzamide derivatives, including structures analogous to N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide, has shown that these compounds can serve as potent selective class III agents for cardiac electrophysiological activity. This suggests their potential application in the development of new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).
Anticancer Evaluation
Several derivatives have been synthesized and evaluated for their anticancer properties against various human cancer cell lines, demonstrating potent cytotoxic activities. These findings highlight the role of such chemical structures in the synthesis of new anticancer agents, with specific derivatives showing significant potential against types like A549, HeLa, and MCF-7 cancer cell lines (Ravichandiran et al., 2019).
Synthesis of Aromatic Polymers
In material science, compounds with similar structures have been utilized in the synthesis of new aromatic polymers, indicating their potential application in the development of materials with specific desirable properties, such as solubility in certain solvents or thermal stability (Lin et al., 1990).
Antibacterial and Antifungal Activities
Sulfonamide derivatives, akin to the chemical compound , have been synthesized and shown to possess significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents capable of inhibiting the growth of various bacteria and fungi strains (Ghorab et al., 2017).
Zukünftige Richtungen
Benzoxazole derivatives have been extensively studied for their potential biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . Therefore, the future directions for “N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide” could involve further exploration of its potential biological activities and applications in drug discovery .
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S/c1-18-10-16-21(17-11-18)35(32,33)30-23-7-3-2-6-22(23)26(31)28-20-14-12-19(13-15-20)27-29-24-8-4-5-9-25(24)34-27/h2-17,30H,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTBGCHYEOINDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2504483.png)

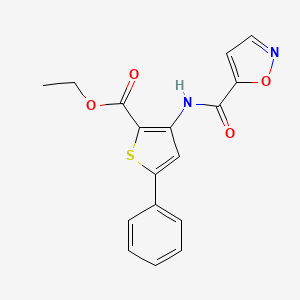
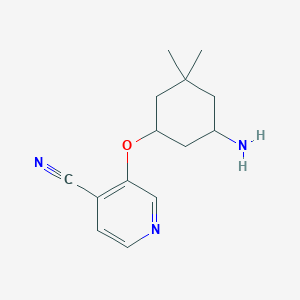
![4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B2504487.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504488.png)
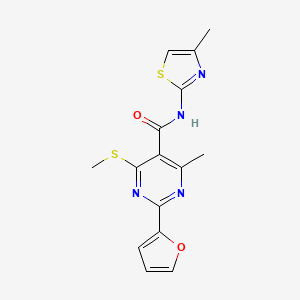
![(Z)-3-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2504491.png)
![N-mesityl-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2504492.png)


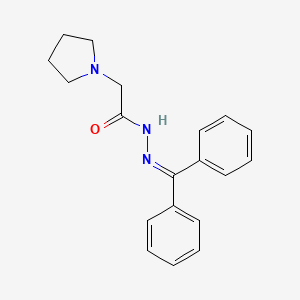
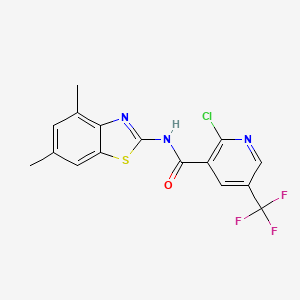
![N-cycloheptyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504505.png)